Bazedoxifene's Enhanced Endometrial Safety Profile vs. Raloxifene and Tamoxifen
Bazedoxifene (BZA) exhibits a superior endometrial safety profile compared to both tamoxifen and raloxifene (RAL). In a 7-year, randomized, placebo-controlled Phase 3 study in postmenopausal women with osteoporosis, the incidence of endometrial carcinoma was significantly lower with BZA (0.1%) compared to placebo (0.4%) [1]. In a preclinical mouse model, BZA demonstrated significantly less agonist activity on the uterus, increasing uterine wet weight by only 44% compared to 79% for RAL and 217% for lasofoxifene at the same 3 mg/kg dose [2].
| Evidence Dimension | Uterine wet weight increase in ovariectomized mice (a marker of estrogenic agonist activity) |
|---|---|
| Target Compound Data | 44% increase vs. vehicle |
| Comparator Or Baseline | Raloxifene (79% increase) and Lasofoxifene (217% increase) vs. vehicle |
| Quantified Difference | BZA's effect is 1.8-fold lower than raloxifene and 4.9-fold lower than lasofoxifene |
| Conditions | Ovariectomized mouse model; 3 mg/kg dose |
Why This Matters
Minimal endometrial stimulation is a critical safety parameter for long-term osteoporosis therapy, directly influencing the risk of endometrial hyperplasia and cancer, and is a key factor in compound selection.
- [1] Palacios S, et al. Assessment of the safety of long-term bazedoxifene treatment on the reproductive tract in postmenopausal women with osteoporosis: results of a 7-year, randomized, placebo-controlled, phase 3 study. Maturitas. 2013 Sep;76(1):81-7. DOI: 10.1016/j.maturitas.2013.06.008 View Source
- [2] Crabtree JS, et al. Activity of three selective estrogen receptor modulators on hormone-dependent responses in the mouse uterus and mammary gland. Mol Cell Endocrinol. 2008 May 14;287(1-2):40-6. DOI: 10.1016/j.mce.2008.01.028 View Source
